N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15378225
InChI: InChI=1S/C24H22FN3O3S/c25-19-10-5-4-9-18(19)16-28-20-12-14-32-22(20)23(30)27(24(28)31)13-6-11-21(29)26-15-17-7-2-1-3-8-17/h1-5,7-10,12,14H,6,11,13,15-16H2,(H,26,29)
SMILES:
Molecular Formula: C24H22FN3O3S
Molecular Weight: 451.5 g/mol

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

CAS No.:

Cat. No.: VC15378225

Molecular Formula: C24H22FN3O3S

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide -

Specification

Molecular Formula C24H22FN3O3S
Molecular Weight 451.5 g/mol
IUPAC Name N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide
Standard InChI InChI=1S/C24H22FN3O3S/c25-19-10-5-4-9-18(19)16-28-20-12-14-32-22(20)23(30)27(24(28)31)13-6-11-21(29)26-15-17-7-2-1-3-8-17/h1-5,7-10,12,14H,6,11,13,15-16H2,(H,26,29)
Standard InChI Key MFDWNKSAMDCGJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F

Introduction

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene and a pyrimidine ring. This compound includes a 2-fluorophenyl group attached to the pyrimidine ring via a methylene bridge and a benzyl group attached to the nitrogen atom of the butanamide moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and general trends in organic chemistry.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidine core and the attachment of the 2-fluorophenyl and benzyl groups. The chemical reactivity of this compound can be explored through various reactions, such as nucleophilic substitution or addition reactions, depending on the functional groups present.

Potential Biological Applications

Compounds with similar structures have shown potential in various biological applications, including antimicrobial and anticancer activities. The presence of a fluorine atom and the specific arrangement of the rings could influence its interaction with biological targets, such as enzymes or receptors.

Potential ApplicationMechanism
Antimicrobial ActivityInteraction with bacterial or fungal enzymes
Anticancer ActivityInhibition of cancer cell growth through interaction with specific receptors

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